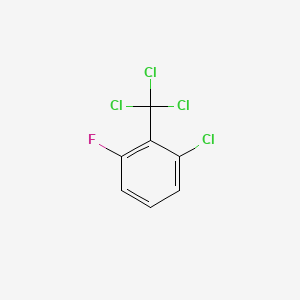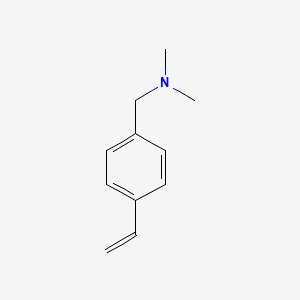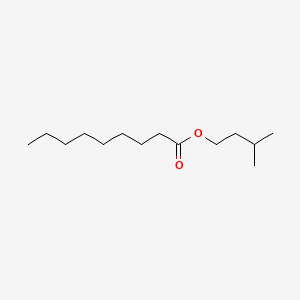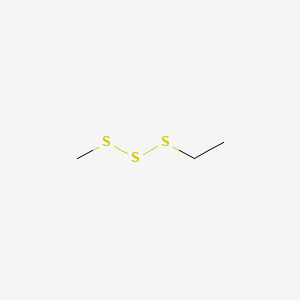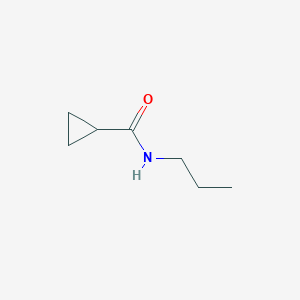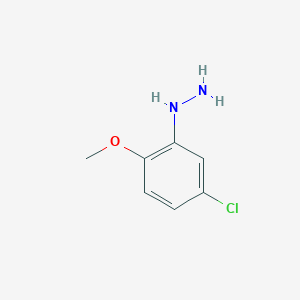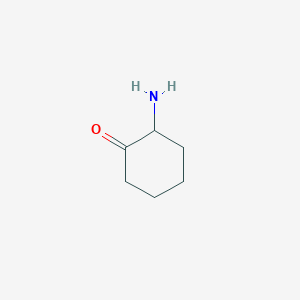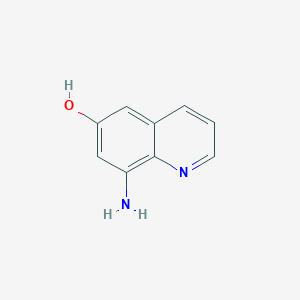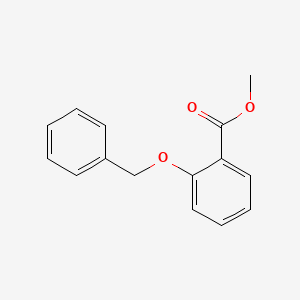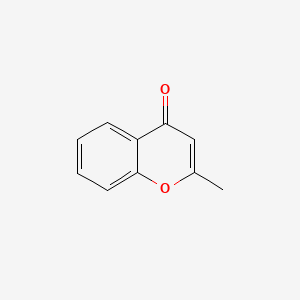
2-Methyl-1-phenyl-1-pentanol
Übersicht
Beschreibung
2-Methyl-1-phenyl-1-pentanol is an organic compound with the molecular formula C12H18O . It is used in various applications across the chemical industry .
Molecular Structure Analysis
The molecular weight of this compound is 178.27 . The IUPAC Standard InChI is InChI=1S/C12H18O/c1-3-7-10(2)12(13)11-8-5-4-6-9-11/h4-6,8-10,12-13H,3,7H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Potenzielle Synthese von Therapeutika
2-Methyl-1-phenyl-1-pentanol kann als Vorläufer bei der Synthese verschiedener Therapeutika dienen. Seine Struktur, die eine Phenylgruppe und ein Pentanol-Grundgerüst aufweist, könnte modifiziert werden, um neue Moleküle mit potenziellen medizinischen Eigenschaften zu erzeugen . So könnten durch Umwandlung in Ester oder Amide Verbindungen mit analgetischen oder entzündungshemmenden Wirkungen entstehen.
Industrielle Prozesse: Lösungsmittel und Zwischenprodukt
In industriellen chemischen Prozessen kann this compound aufgrund seiner organischen Natur und seiner Löslichkeitseigenschaften als Lösungsmittel verwendet werden . Darüber hinaus kann es als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen wie Duftstoffe oder Polymere durch Reaktionen wie Veresterung oder Amidierung dienen.
Umweltwissenschaften: Umweltfreundliche Lösungsmittelalternativen
Das Potenzial der Verbindung als umweltfreundliches Lösungsmittel in der Umweltwissenschaft ist bemerkenswert. Seine biologische Abbaubarkeit und geringere Toxizität im Vergleich zu traditionellen Lösungsmitteln machen es zu einem Kandidaten für Anwendungen in der grünen Chemie, wo die Minimierung von Umweltauswirkungen entscheidend ist .
Analytische Chemie: Chromatographie und Spektroskopie
In der analytischen Chemie könnte this compound in chromatographischen Techniken als Standard oder Lösungsmittel verwendet werden, um andere Substanzen zu identifizieren und zu quantifizieren. Seine einzigartigen spektralen Eigenschaften könnten auch bei der Entwicklung neuer spektroskopischer Methoden für die Analyse hilfreich sein .
Materialwissenschaften: Synthese neuartiger Materialien
Die alkoholische funktionelle Gruppe von this compound ermöglicht seinen Einsatz in den Materialwissenschaften, insbesondere bei der Synthese neuartiger Materialien mit spezifischen Eigenschaften. Es könnte an der Herstellung neuer polymerer Materialien oder an der Verbesserung bestehender Materialien durch Copolymerisation oder Vernetzungsreaktionen beteiligt sein .
Biochemie: Untersuchung biologischer Pfade
Schließlich könnte diese Verbindung in der Biochemie verwendet werden, um Stoffwechselwege zu untersuchen, die Alkohole und Phenole betreffen. Seine Einarbeitung in Stoffwechselstudien könnte helfen, die Rolle ähnlicher Verbindungen in biologischen Systemen und ihren Metabolismus zu klären .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Methyl-1-phenyl-1-pentanol is an organic compound that belongs to the alcohol family. The primary targets of this compound are carbonyl compounds . The interaction with these targets results in the formation of alcohols .
Mode of Action
The compound interacts with its targets through a process known as the Grignard reaction . This involves the addition of a carbanion nucleophile to the carbonyl compounds . The Grignard reagents, prepared by the reaction of organohalides with magnesium, react with carbonyl compounds to yield alcohols .
Biochemical Pathways
The Grignard reaction is a key step in the synthesis of alcohols and demonstrates the relative freedom with which chemists can operate in the laboratory . The addition of stabilized carbon nucleophiles to carbonyl compounds is used in almost all metabolic pathways as the major process for forming carbon–carbon bonds .
Result of Action
The result of the Grignard reaction involving this compound is the formation of alcohols . These alcohols can be primary, secondary, or tertiary, depending on the nature of the carbonyl compound involved in the reaction .
Action Environment
The action of this compound is influenced by environmental factors. Therefore, the reaction is usually carried out in an anhydrous (water-free) environment .
Biochemische Analyse
Biochemical Properties
The role of 2-Methyl-1-phenyl-1-pentanol in biochemical reactions is not well-documented in the literature. Like other alcohols, it may participate in reactions involving its hydroxyl group. The nature of these interactions could be influenced by the presence of the phenyl group and the methyl group attached to the pentanol backbone .
Molecular Mechanism
It could potentially interact with biomolecules through hydrogen bonding, given its polar hydroxyl group
Metabolic Pathways
As an alcohol, it could potentially be metabolized by enzymes such as alcohol dehydrogenase .
Eigenschaften
IUPAC Name |
2-methyl-1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-7-10(2)12(13)11-8-5-4-6-9-11/h4-6,8-10,12-13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMRXUUGAJOMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993903 | |
| Record name | 2-Methyl-1-phenylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73177-67-0 | |
| Record name | 2-Methyl-1-phenyl-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073177670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-phenylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


